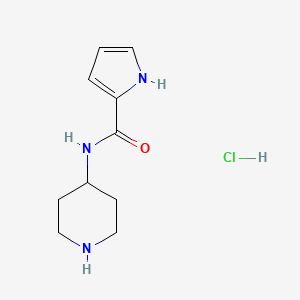

N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide hydrochloride

Vue d'ensemble

Description

N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide hydrochloride is a compound that features a piperidine ring and a pyrrole ring, making it a heterocyclic compound. These types of compounds are significant in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide hydrochloride typically involves multi-step reactionsThe reaction conditions often involve the use of catalysts such as palladium or nickel, and reagents like boron compounds for coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale multi-component reactions that are optimized for high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like iodine(III) compounds.

Reduction: Reduction reactions may involve hydrogenation using metal catalysts such as palladium or nickel.

Substitution: Substitution reactions can occur at the piperidine or pyrrole rings, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

Common reagents include:

Oxidizing agents: Iodine(III) compounds

Reducing agents: Hydrogen gas with metal catalysts

Nucleophiles: Halogenating agents for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce fully hydrogenated compounds .

Applications De Recherche Scientifique

Inhibition of Adenylyl Cyclase in Giardia lamblia

A key application of N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide hydrochloride is its role as an inhibitor of adenylyl cyclase in Giardia lamblia, a protozoan parasite responsible for gastrointestinal infections. A study demonstrated that a derivative of this compound effectively inhibits the enzyme gNC1, which is crucial for the parasite's metabolic processes. The research utilized homology modeling to develop a structural model of gNC1, allowing for the identification of this compound as a promising candidate for further development into therapeutic agents against giardiasis .

Case Study: Structural Insights and Mechanism of Action

- Research Findings : The compound exhibited a competitive inhibition mechanism against gNC1, suggesting it could be optimized for greater efficacy.

- Significance : This study not only provided insights into the enzyme's structure but also highlighted the compound's potential as a starting point for developing new metabolic inhibitors targeting parasitic infections.

ERK5 Kinase Inhibition for Cancer Treatment

Another significant application of this compound is its role as an inhibitor of ERK5 kinase, which is implicated in various cancerous processes such as proliferation and angiogenesis. A study focused on optimizing this compound to enhance its potency and pharmacokinetic properties, leading to the identification of nanomolar inhibitors that could serve as valuable tools for cancer research .

Table 1: Optimization of ERK5 Inhibitors

| Compound | Potency (nM) | Oral Bioavailability | Comments |

|---|---|---|---|

| 4a | 300 | Poor | Basic center introduced |

| 32g | 50 | Moderate | Improved hydrophobic interactions |

| 34b | 10 | Good | Optimal balance of potency and ADME |

Case Study: Pharmacokinetic Enhancements

- Research Findings : The optimization process revealed that modifications to the compound's structure significantly improved its pharmacokinetic profile while maintaining effective ERK5 inhibition.

- Significance : This work underscores the potential for developing selective ERK5 inhibitors as therapeutic agents in oncology.

The applications of this compound extend beyond specific diseases. Its structural framework allows for modifications that can lead to novel compounds with diverse biological activities, including anti-inflammatory and neuroprotective effects.

Future Research Directions

Further research is warranted to explore:

- The compound's interactions with other biological targets.

- Its potential modifications to enhance selectivity and reduce side effects.

- Broader applications in drug discovery pipelines.

Mécanisme D'action

The mechanism of action of N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide hydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For instance, it has been studied for its role in inhibiting certain enzymes involved in disease progression .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(piperidin-4-yl)benzamide derivatives: These compounds share the piperidine moiety and have been studied for their biological activities.

Piperidine derivatives: A broad class of compounds with diverse pharmacological properties.

Uniqueness

N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide hydrochloride is unique due to its specific combination of the piperidine and pyrrole rings, which may confer distinct biological activities and therapeutic potential compared to other similar compounds .

Activité Biologique

N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide hydrochloride is a compound of significant interest due to its diverse biological activities, particularly in cancer therapy and as an inhibitor of various enzymes. This article explores its mechanisms of action, biochemical properties, and therapeutic applications, supported by case studies and relevant research findings.

This compound operates primarily through its interaction with the hypoxia-inducible factor 1 (HIF-1) pathways. This compound has been shown to enhance the expression of HIF-1α, which plays a crucial role in cellular responses to low oxygen levels and can influence tumor progression and survival.

Key Actions:

- Activation of HIF-1 Pathway : The compound induces HIF-1α expression, leading to increased transcription of target genes such as p21 , which is involved in cell cycle regulation and apoptosis.

- Apoptotic Induction : By upregulating cleaved caspase-3, it promotes apoptosis in tumor cells, suggesting potential applications in oncology.

The compound exhibits various biochemical activities that contribute to its biological efficacy:

- Enzyme Interaction : It has been identified as an inhibitor of adenylyl cyclase in Giardia lamblia, showcasing its potential as a metabolic inhibitor .

- Cellular Effects : The compound influences cell signaling pathways, gene expression, and cellular metabolism. Notably, it affects key proteins involved in apoptosis and cell cycle arrest.

In Vitro Studies

A study demonstrated that this compound significantly inhibited the growth of HepG2 liver cancer cells. The compound's ability to induce apoptosis was confirmed through assays measuring caspase activity and cell viability.

Case Studies

A notable case study involved the evaluation of this compound against neurotropic alphaviruses. It showed protective effects in mouse models against viral infections, highlighting its antiviral potential .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with related compounds:

Applications in Medicine

The therapeutic potential of this compound is being explored for various conditions:

Propriétés

IUPAC Name |

N-piperidin-4-yl-1H-pyrrole-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O.ClH/c14-10(9-2-1-5-12-9)13-8-3-6-11-7-4-8;/h1-2,5,8,11-12H,3-4,6-7H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWIZVMUAAIEOJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)C2=CC=CN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.